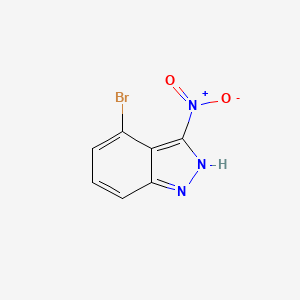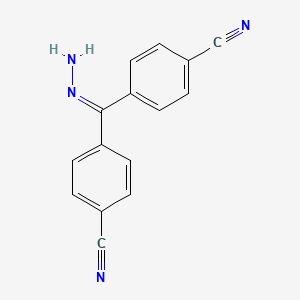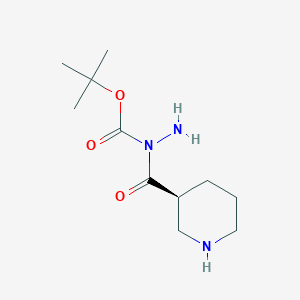
1-(Trifluoromethyl)naphthalene-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethyl)naphthalene-8-carboxylic acid is an organic compound with the molecular formula C12H7F3O2 It is a derivative of naphthalene, where a trifluoromethyl group is attached to the first carbon and a carboxylic acid group is attached to the eighth carbon of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)naphthalene-8-carboxylic acid can be synthesized through several methods. One common approach involves the trifluoromethylation of naphthalene derivatives followed by carboxylation. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The carboxylation step can be carried out using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trifluoromethyl)naphthalene-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)naphthalene-8-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research into the compound’s derivatives may lead to the discovery of new drugs or therapeutic agents. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drug molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as increased thermal stability or resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1-(Trifluoromethyl)naphthalene-8-carboxylic acid and its derivatives involves interactions with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further affecting the compound’s biological activity.
Comparación Con Compuestos Similares
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: This compound has a similar trifluoromethyl group but differs in the ring structure, which is cyclohexane instead of naphthalene.
1-(Trifluoromethyl)naphthalene: This compound lacks the carboxylic acid group, making it less versatile in terms of chemical reactivity.
Uniqueness: 1-(Trifluoromethyl)naphthalene-8-carboxylic acid is unique due to the presence of both the trifluoromethyl and carboxylic acid groups on the naphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H7F3O2 |
|---|---|
Peso molecular |
240.18 g/mol |
Nombre IUPAC |
8-(trifluoromethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)9-6-2-4-7-3-1-5-8(10(7)9)11(16)17/h1-6H,(H,16,17) |
Clave InChI |
RFZGWQTZWDTQDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11868844.png)

![Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B11868855.png)

![2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B11868867.png)
![7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11868875.png)
![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868876.png)




